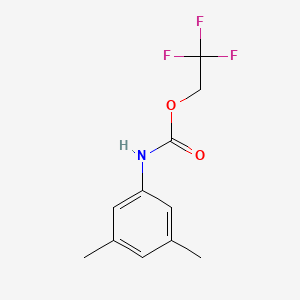
4-(3-Methoxyphenyl)pyrimidin-2-amine
説明
“4-(3-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
科学的研究の応用
Synthesis and Chemical Reactivity
4-(3-Methoxyphenyl)pyrimidin-2-amine derivatives are synthesized through various chemical reactions, involving key steps like Claisen-Schmidt condensation, reaction with guanidine nitrate, and further reactions with nucleophiles like substituted aromatic amines. These processes lead to the creation of novel compounds with potential pharmacological activities (Jadhav et al., 2022).
The chemical behavior of these derivatives has been explored, leading to the synthesis of compounds with varied biological activities. These derivatives are used as building blocks for constructing nitrogen heterocyclic compounds like pyrazoles and pyrimidines, which are significant in pharmaceutical research (Farouk et al., 2021).
Pharmacological Screening
- Certain pyrimidin-2-amine derivatives, including 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, have been screened for anti-inflammatory activity. This illustrates the potential of these compounds in therapeutic applications, particularly in reducing inflammation (Kumar et al., 2017).
Antifungal Applications
- Some derivatives of this compound have demonstrated antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential use in developing antifungal agents (Jafar et al., 2017).
Structural Characterization and Theoretical Studies
- The compound has been structurally characterized using various methods, including X-ray diffraction. Density functional theory (DFT) calculations have been performed to understand the molecular structure and electronic properties, which are crucial for understanding its biological activity (Murugavel et al., 2014).
Anticancer Potential
- Derivatives of this compound have been synthesized with an aim to develop potent anticancer agents. For instance, thieno[3,2-d]pyrimidin-4-amines have shown inhibitory effects on colorectal cancer cell proliferation, highlighting their potential in cancer therapy (Loidreau et al., 2020).
作用機序
Target of Action
Pyrimidine derivatives, which include 4-(3-methoxyphenyl)pyrimidin-2-amine, are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Mode of Action
It’s known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines are known to play a significant role in the de novo purine and pyrimidine biosynthesis pathways . They are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
生化学分析
Biochemical Properties
4-(3-Methoxyphenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MCF-7 and HepG2 . This compound also affects the expression of genes involved in inflammation and cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis . Additionally, it inhibits the activity of inflammatory mediators, reducing inflammation and promoting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over timeIn vitro studies have demonstrated its sustained antiproliferative activity over time, while in vivo studies are required to assess its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiproliferative and anti-inflammatory activities without causing toxicity. At higher doses, it may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, affecting its biochemical interactions and therapeutic efficacy .
特性
IUPAC Name |
4-(3-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLWVWJXTPKEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656537 | |
| Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158235-36-9 | |
| Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




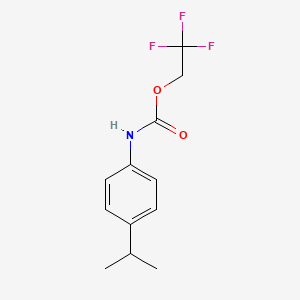
![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)
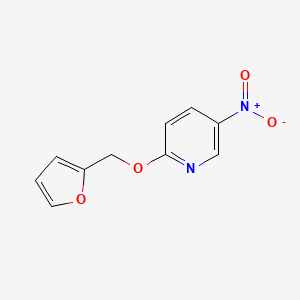
![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)
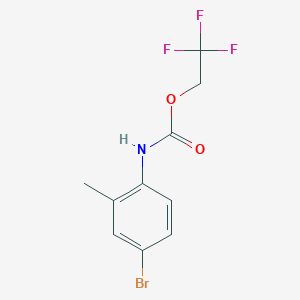
![6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1439122.png)

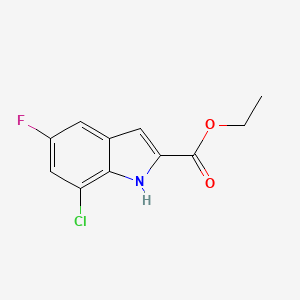

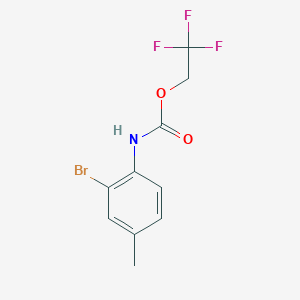
![N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439129.png)
